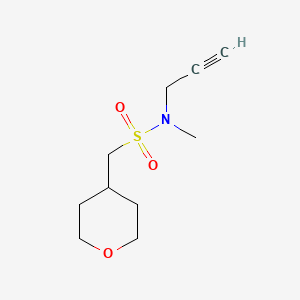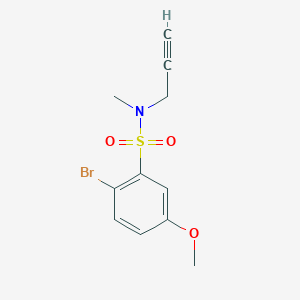![molecular formula C17H24ClN3O B7678374 1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)
1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinone derivatives. It is also known as U-62066 or (+)-U-62066. This compound is widely used in scientific research for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been extensively studied for its potential therapeutic effects. It has been found to have analgesic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Mecanismo De Acción
1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one acts as a selective agonist of the κ-opioid receptor. This receptor is involved in the modulation of pain, stress, and addiction. Activation of the κ-opioid receptor by this compound leads to the release of dynorphin, which in turn activates the κ-opioid receptor. This activation results in the modulation of neurotransmitter release, leading to the analgesic, anxiolytic, and antidepressant effects of the compound.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models of neuropathic pain. It has also been found to reduce anxiety-like behavior in animal models of anxiety. In addition, it has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has several advantages for lab experiments. It is a selective κ-opioid receptor agonist, which makes it a useful tool for studying the κ-opioid receptor and its role in pain, stress, and addiction. It is also relatively stable and can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have neurotoxic effects in animal models, which may limit its use in certain experiments.
Direcciones Futuras
1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has several potential future directions for scientific research. One area of interest is its potential use in the treatment of opioid addiction and withdrawal symptoms. It has been found to reduce the rewarding effects of opioids and to decrease withdrawal symptoms in animal models. Another area of interest is its potential use in the treatment of neuropathic pain, anxiety, and depression in humans. Further research is needed to determine the safety and efficacy of this compound in humans. Additionally, the development of more selective κ-opioid receptor agonists may lead to the discovery of new therapeutic agents for the treatment of pain, stress, and addiction.
Métodos De Síntesis
1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one can be synthesized by reacting 1-(3-chlorophenyl)propan-1-one with piperidine and sodium borohydride to obtain 1-[2-(3-chlorophenyl)propyl]piperidine. This compound is then reacted with imidazolidine-2-one in the presence of acetic anhydride to obtain this compound.
Propiedades
IUPAC Name |
1-[1-[2-(3-chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-13(14-3-2-4-15(18)11-14)12-20-8-5-16(6-9-20)21-10-7-19-17(21)22/h2-4,11,13,16H,5-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPLJTTWYBWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2CCNC2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)

![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)


![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)

![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
